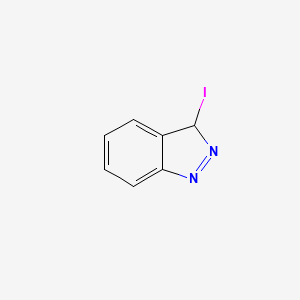

3-iodo-3H-indazole

描述

Structure

3D Structure

属性

分子式 |

C7H5IN2 |

|---|---|

分子量 |

244.03 g/mol |

IUPAC 名称 |

3-iodo-3H-indazole |

InChI |

InChI=1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4,7H |

InChI 键 |

HBGLWXKQJTYUOF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(N=N2)I |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-iodo-1H-indazole, a key building block in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, thorough characterization data, and an exploration of its structural properties.

Introduction

Indazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The introduction of a halogen, particularly iodine, at the 3-position of the indazole scaffold opens up a plethora of possibilities for further functionalization through various cross-coupling reactions. This makes 3-iodo-1H-indazole a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

A crucial aspect of indazole chemistry is its tautomerism. The indazole ring can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. Theoretical and experimental studies have consistently shown that the 1H-tautomer is the most thermodynamically stable form. The 3H-tautomer is generally considered unstable and readily converts to the more stable 1H-indazole. Therefore, this guide will focus on the synthesis and characterization of the predominant and more stable 3-iodo-1H-indazole.

Synthesis of 3-Iodo-1H-indazole

The most common and efficient method for the synthesis of 3-iodo-1H-indazole is the direct electrophilic iodination of the indazole ring at the C3 position. This reaction is typically carried out using molecular iodine in the presence of a base.

General Reaction Scheme

Caption: Synthetic workflow for 3-iodo-1H-indazole.

Experimental Protocol

This protocol is adapted from established procedures for the iodination of indazole derivatives.[1]

Materials:

-

1H-Indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (2.0 equivalents).

-

Stir the mixture at room temperature until the indazole is fully dissolved and has reacted with the base.

-

Slowly add a solution of iodine (1.5 equivalents) in DMF to the reaction mixture.

-

Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-indazole.

Tautomerism of 3-Iodoindazole

As mentioned, indazole exists in tautomeric forms. The introduction of an iodine atom at the C3 position does not significantly alter the relative stabilities of these tautomers.

Caption: Tautomeric forms of 3-iodoindazole.

The 1H-tautomer is the most stable and is the form that is predominantly isolated and characterized. The 3H-tautomer is highly unstable and rapidly converts to the 1H-form.

Characterization Data

The structural confirmation of the synthesized 3-iodo-1H-indazole is achieved through a combination of spectroscopic techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅IN₂ | [2] |

| Molecular Weight | 244.03 g/mol | [2] |

| CAS Number | 66607-27-0 | [2] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Not explicitly found in search results |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-iodo-1H-indazole based on data for similar compounds and general principles of spectroscopy.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference for similar compounds |

| ~13.6 | br s | N-H | [1] |

| ~7.8 | d | Aromatic Proton | [1] |

| ~7.4 | d | Aromatic Proton | [1] |

| ~7.3 | dd | Aromatic Proton | [1] |

| ~7.1 | t | Aromatic Proton |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ, ppm) | Assignment | Reference for similar compounds |

| ~145 | C-Ar | [3] |

| ~140 | C-Ar | [3] |

| ~135 | C-Ar | [3] |

| ~129 | C-Ar | [3] |

| ~128 | C-Ar | [3] |

| ~123 | C-Ar | [3] |

| ~85 | C-I | [3] |

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Interpretation | Reference for similar compounds |

| ~244 | [M]⁺ (Molecular ion) | [1] |

| ~117 | [M - I]⁺ (Loss of iodine radical) | |

| ~90 | Fragmentation of the indazole ring |

Table 4: FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Reference for similar compounds |

| 3400-3200 | N-H stretch | Broad, Medium | |

| 3100-3000 | Aromatic C-H stretch | Medium | |

| 1620-1580 | C=C aromatic ring stretch | Medium | |

| 1500-1400 | C=C aromatic ring stretch | Medium | |

| ~750 | C-H out-of-plane bend | Strong | [3] |

| ~550 | C-I stretch | Weak |

Applications in Drug Development and Research

3-Iodo-1H-indazole serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The carbon-iodine bond is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 3-position of the indazole ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 3-iodo-1H-indazole. The direct iodination of indazole is a reliable and efficient method for its preparation. A comprehensive set of characterization data has been presented to aid in the identification and quality control of this important synthetic intermediate. Understanding the tautomeric nature of the indazole ring system is crucial for its application in the development of novel pharmaceuticals and functional materials.

References

Spectral Analysis of 3-Iodo-1H-Indazole: A Technical Guide

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral data for 3-iodo-1H-indazole, a key heterocyclic compound with applications in medicinal chemistry and drug development. Due to the tautomeric nature of the indazole ring, 3-iodo-3H-indazole readily exists as its more stable tautomer, 3-iodo-1H-indazole. This document will focus on the characterization of the 1H-tautomer.

Nuclear Magnetic Resonance (NMR) Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a representative 3-iodo-indazole derivative. These data are crucial for the structural elucidation and purity assessment of synthesized compounds.

Note on Data: The following spectral data is for 6-bromo-3-iodo-1H-indazole , serving as a proxy for the unsubstituted parent compound.

Table 1: ¹H NMR Spectral Data of 6-bromo-3-iodo-1H-indazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.62 | s | - | N1-H |

| 7.82 | d | 1.5 | H-7 |

| 7.40 | d | 8.6 | H-4 |

| 7.33 | dd | 8.6, 1.6 | H-5 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Data sourced from a study on the synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[1]

Table 2: ¹³C NMR Spectral Data

A complete ¹³C NMR dataset for 3-iodo-1H-indazole or its 6-bromo derivative was not available in the surveyed literature. However, analysis of related indazole structures suggests the following expected chemical shift ranges.

| Atom | Expected Chemical Shift (δ) ppm |

| C-3 | 90 - 100 |

| C-3a | 140 - 143 |

| C-4 | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

| C-7a | 140 - 142 |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of NMR spectra for indazole derivatives, based on standard methodologies reported in the literature.[2][3][4]

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of the indazole compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on a 300 MHz, 400 MHz, or 500 MHz spectrometer.[2][3][5]

-

¹H NMR Acquisition:

-

Temperature: Set the probe temperature to 25 °C.

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Typically set to 12-16 ppm.

-

Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain singlet peaks for all carbon atoms.

-

Spectral Width: Typically set to 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shifts using the solvent peak or TMS as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Workflow for Synthesis and Characterization

The synthesis of 3-iodo-1H-indazole typically involves the direct iodination of the 1H-indazole precursor. The subsequent characterization is a critical step to confirm the structure and purity of the final product.

Caption: Workflow for the synthesis and characterization of 3-iodo-1H-indazole.

References

An In-depth Technical Guide to the Crystallographic Analysis of Indazole Derivatives, Exemplified by N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmaceutical agents, exhibiting a wide range of biological activities. The precise three-dimensional atomic arrangement of these molecules, which can be elucidated through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This technical guide provides a comprehensive overview of the crystallographic analysis of indazole derivatives, using the detailed study of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide as a practical exemplar. While specific crystallographic data for 3-iodo-3H-indazole is not publicly available, the principles and methodologies described herein are directly applicable.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of its atomic model against diffraction data.

Synthesis and Crystallization

The synthesis of the title compound, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, involves the connection of a sulfonamide group to the six-membered ring of the indazole core. For the purpose of X-ray diffraction analysis, single crystals of high quality are required. These are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For the exemplar compound, a crystal of dimensions 0.31 × 0.27 × 0.21 mm was selected for the diffraction experiment.

X-ray Data Collection

The collection of X-ray diffraction data was performed on a Bruker X8 APEX diffractometer. The crystal was maintained at a constant temperature of 296 K during data collection.

-

Radiation Source: Molybdenum Kα radiation (λ = 0.71073 Å) was used.

-

Data Collection Method: A series of diffraction images were collected as the crystal was rotated. A total of 33,806 reflections were measured.

-

Absorption Correction: A multi-scan absorption correction was applied to the data using SADABS software to account for the absorption of X-rays by the crystal.[1]

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of unique reflections.

-

Structure Solution: The crystal structure was solved using direct methods with the SHELXS97 program. This initial step provides a preliminary atomic model.

-

Structure Refinement: The model was then refined against the full set of reflection data using SHELXL2014. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The refinement converged with final R-factors of R = 0.042 and wR = 0.130 for 3423 reflections with I > 2σ(I). Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Data Presentation: Crystallographic Data for N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide

The crystallographic analysis yields a wealth of quantitative data that precisely describes the molecular and crystal structure.

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical formula | C₁₆H₁₄ClN₃O₄S |

| Formula weight | 379.81 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 13.9664 (6) Å |

| b | 6.4300 (3) Å |

| c | 19.6155 (9) Å |

| β | 107.227 (1)° |

| Volume | 1682.52 (13) ų |

| Z | 4 |

| Density (calculated) | 1.499 Mg/m³ |

| Absorption coefficient | 0.38 mm⁻¹ |

| F(000) | 784 |

| Data collection | |

| Reflections collected | 33806 |

| Independent reflections | 4461 [R(int) = 0.032] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 4461 / 0 / 227 |

| Goodness-of-fit on F² | 1.09 |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.130 |

| R indices (all data) | R1 = 0.057, wR2 = 0.141 |

| Largest diff. peak/hole | 0.34 and -0.35 e.Å⁻³ |

Structural Insights

The indazole ring system in the exemplar compound is essentially planar.[1] The crystal structure reveals the presence of inversion dimers, where molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds.[1] The dihedral angle between the indazole and the 4-methoxy-substituted benzene ring is 74.99 (9)°.[1] This type of detailed structural information is crucial for understanding intermolecular interactions in the solid state, which can influence physical properties and biological activity.

Visualization of Crystallographic Workflow and Concepts

To further clarify the process of crystallographic analysis, the following diagrams illustrate the key workflows and logical relationships.

The crystallographic analysis of indazole derivatives provides indispensable, high-resolution structural data that is fundamental to modern drug discovery and development. By detailing the experimental protocols and presenting the quantitative data from a representative substituted indazole, this guide offers a framework for researchers and scientists to understand and apply these powerful techniques. The insights gained from such analyses are critical for the design of new and more effective indazole-based therapeutic agents.

References

Tautomerism in 3-Iodo-Indazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intrinsically linked to their tautomeric forms.[1][2] This technical guide provides an in-depth exploration of the tautomerism of 3-iodo-indazole, a versatile synthetic intermediate. We delve into the synthesis, structural characterization, and the dynamic equilibrium between its 1H- and 2H-tautomeric forms. This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and analysis, and utilizes visualizations to illustrate the principles of tautomerism and the workflows for its investigation.

Introduction to Indazole Tautomerism

Indazole, a bicyclic heteroaromatic compound, can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. This phenomenon, known as annular tautomerism, arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring.[2] The position of this equilibrium is influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and the physical state (solution or solid).[3] Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1] Understanding and controlling this tautomeric balance is critical in drug design, as the different tautomers can exhibit distinct biological activities and physicochemical properties.

The introduction of an iodine atom at the 3-position of the indazole ring creates 3-iodo-indazole, a key building block for the synthesis of more complex molecules through cross-coupling reactions. The presence of the iodine substituent can influence the tautomeric equilibrium, making a thorough understanding of its behavior essential for predictable synthetic outcomes and rational drug design.

Synthesis of 3-Iodo-Indazole

The most common and efficient method for the synthesis of 3-iodo-indazole is the direct iodination of indazole. This reaction is typically carried out using molecular iodine (I₂) in the presence of a base in a polar aprotic solvent.

General Reaction Scheme

Caption: General scheme for the synthesis of 3-iodo-indazole.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the iodination of indazoles.[4][5]

Materials:

-

Indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve indazole (1 equivalent) in a minimal amount of DMF.

-

Add the base (e.g., KOH, 2 equivalents) to the solution and stir until it dissolves.

-

In a separate flask, prepare a solution of iodine (1.1-1.5 equivalents) in DMF.

-

Slowly add the iodine solution to the indazole solution at room temperature while stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Tautomeric Equilibrium of 3-Iodo-Indazole

3-Iodo-indazole exists as a dynamic equilibrium between the 1H- and 2H-tautomers. Computational studies on 3-halogeno-indazoles suggest that the 1H-tautomer of 3-iodo-indazole is the more stable form.[3]

Caption: Tautomeric equilibrium of 3-iodo-indazole.

Quantitative Analysis of Tautomerism

The ratio of the 1H- and 2H-tautomers can be determined experimentally using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The integration of specific, well-resolved proton signals corresponding to each tautomer allows for their quantification.

Table 1: Predicted Stability of 3-Halogeno-Indazole Tautomers

| Substituent at C3 | Tautomer | Relative Energy (kJ/mol) - Gas Phase | Relative Energy (kJ/mol) - Aqueous Phase |

|---|---|---|---|

| H | 1H | 0.00 | 0.00 |

| 2H | 21.4 | 15.9 | |

| F | 1H | 0.00 | 0.00 |

| 2H | 20.1 | 14.2 | |

| Cl | 1H | 0.00 | 0.00 |

| 2H | 22.6 | 16.3 | |

| Br | 1H | 0.00 | 0.00 |

| 2H | 23.5 | 17.2 | |

| I | 1H | 0.00 | 0.00 |

| 2H | 24.8 | 18.4 |

Data derived from computational studies.[3]

Experimental Investigation of Tautomerism

A systematic workflow is essential for the comprehensive study of tautomerism in 3-iodo-indazole.

Caption: Experimental workflow for investigating tautomerism.

Quantitative NMR (qNMR) Spectroscopy Protocol

Quantitative NMR (qNMR) is a powerful technique for determining the relative concentrations of tautomers in solution.[6][7][8]

4.1.1. Sample Preparation

-

Accurately weigh a known amount of purified 3-iodo-indazole.

-

Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.[3]

-

For absolute quantification, a certified internal standard with a known concentration and non-overlapping signals should be added.

4.1.2. NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Relaxation Delay (d1): This is a crucial parameter. It should be set to at least 5 times the longest longitudinal relaxation time (T₁) of the protons of interest in both tautomers to ensure full relaxation and accurate integration. An inversion-recovery experiment can be used to determine T₁.

-

Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals being integrated.

-

Pulse Angle: A 90° pulse angle is often used, but a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay can sometimes be more time-efficient, provided the Ernst angle is considered.[7]

4.1.3. Data Processing and Analysis

-

Apply a gentle line-broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the lineshape.

-

Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Perform baseline correction to ensure a flat baseline across the entire spectrum.

-

Integrate the well-resolved signals corresponding to each tautomer. It is crucial to select signals that are unique to each tautomer and free from overlap with other signals.

-

The ratio of the integrals, normalized for the number of protons each signal represents, gives the tautomeric ratio.

UV-Vis Spectroscopy

UV-Vis spectroscopy can provide qualitative information about the tautomeric equilibrium. The 1H- and 2H-tautomers of indazoles generally exhibit distinct absorption spectra.[9][10][11][12] By acquiring spectra in different solvents, one can observe shifts in the absorption maxima, which can be correlated with changes in the tautomeric ratio. However, deconvoluting the spectra to obtain quantitative data can be challenging due to overlapping bands.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including the tautomeric form present in the solid state.[13][14][15][16] Obtaining a suitable single crystal of 3-iodo-indazole would definitively identify the preferred tautomer in the crystalline form.

Protocol for Crystal Growth (General Guidance):

-

Dissolve the purified 3-iodo-indazole in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to create a saturated or near-saturated solution.

-

Employ slow evaporation, slow cooling, or vapor diffusion techniques to induce crystallization.

-

Carefully select a well-formed single crystal for X-ray diffraction analysis.

Conclusion

The tautomerism of 3-iodo-indazole is a fundamental aspect of its chemistry with significant implications for its use in synthesis and drug discovery. The 1H-tautomer is predicted to be the more stable form, a hypothesis that can be experimentally verified and quantified using the protocols outlined in this guide. A thorough characterization of the tautomeric behavior of 3-iodo-indazole and its derivatives will enable researchers to better predict their reactivity, properties, and biological activity, ultimately facilitating the development of new and improved therapeutic agents.

References

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. soc.chim.it [soc.chim.it]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to 3-Iodo-1H-Indazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-iodo-1H-indazole, a key synthetic intermediate in the development of pharmacologically active compounds. While the 3H-indazole tautomer is rare and less stable, the 1H-indazole isomer is a versatile building block, and its synthesis and subsequent reactions are of significant interest in medicinal chemistry.[1][2] This document details its history through its synthetic methodologies, physical and chemical properties, and its role in the synthesis of complex indazole derivatives.

Introduction and Historical Context

Indazoles, bicyclic heterocyclic aromatic compounds, are a cornerstone in medicinal chemistry due to their presence in numerous biologically active molecules.[2][3][4] While the indazole scaffold itself was first synthesized in the 19th century, the functionalization of the indazole ring at the 3-position, particularly with a halogen like iodine, has been a more recent development driven by the advent of modern cross-coupling reactions.[1]

The introduction of an iodine atom at the C3 position of the indazole ring creates a versatile handle for introducing a wide range of substituents through reactions like Suzuki and Heck couplings.[5] This has made 3-iodo-1H-indazole and its derivatives highly valuable intermediates in the synthesis of kinase inhibitors and other potential therapeutic agents.[3][4] The history of 3-iodo-1H-indazole is therefore intrinsically linked to the history of these powerful synthetic methods and the increasing interest in indazole-based pharmaceuticals.

Synthesis of 3-Iodo-1H-Indazole

The most common and direct method for the synthesis of 3-iodo-1H-indazoles is the direct iodination of the corresponding 1H-indazole precursor. This reaction is typically carried out under basic conditions using molecular iodine.

A general workflow for the synthesis of a substituted 3-iodo-1H-indazole is presented below.

Caption: General workflow for the synthesis of 3-iodo-1H-indazole.

This iodination can be performed on a variety of substituted indazoles. For example, 5- and 6-substituted indazoles can be effectively iodinated at the 3-position.[6]

The subsequent utility of 3-iodo-1H-indazole as a synthetic intermediate is highlighted in its use in palladium-catalyzed cross-coupling reactions.

Caption: Use of 3-iodo-1H-indazole in cross-coupling reactions.

Physicochemical Properties

The physicochemical properties of the parent 3-iodo-1H-indazole are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅IN₂ | PubChem[7] |

| Molecular Weight | 244.03 g/mol | PubChem[7] |

| IUPAC Name | 3-iodo-1H-indazole | PubChem[7] |

| CAS Number | 66607-27-0 | PubChem[7] |

| Appearance | White solid | [3][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis of substituted 3-iodo-1H-indazoles are provided below.

Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole [3][4]

-

Materials:

-

6-bromo-1H-indazole (10 mmol, 1.0 equiv.)

-

Potassium hydroxide (KOH) (20 mmol, 2.0 equiv.)

-

Iodine (I₂) (15 mmol, 1.5 equiv.)

-

Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₄) aqueous solution

-

Potassium carbonate (K₂CO₃) aqueous solution

-

-

Procedure:

-

To a solution of 6-bromo-1H-indazole in DMF, add KOH.

-

Add a solution of I₂ in DMF dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.

-

A white solid will precipitate. Filter the solid and dry to yield 6-bromo-3-iodo-1H-indazole.

-

Protocol 2: Synthesis of 3-Iodo-6-nitro-1H-indazole [5]

-

Materials:

-

6-nitroindazole

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

React 6-nitroindazole with iodine (I₂) in the presence of a base such as potassium carbonate (K₂CO₃).

-

Use DMF as the solvent.

-

This reaction functionalizes the C-3 position of the indazole ring to provide 3-iodo-6-nitro-indazole.[5]

-

Protocol 3: Suzuki Coupling using a 3-Iodo-1H-indazole Derivative [4]

-

Materials:

-

(E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Intermediate 2-1) (2.4 mmol, 1.2 equiv.)

-

6-Bromo-3-iodo-1H-indazole (Intermediate 2-3) (2 mmol, 1.0 equiv.)

-

Pd(dppf)Cl₂ (0.1 mmol, 5 mol%)

-

Cesium carbonate (3 mmol, 1.5 equiv.)

-

Dioxane and water (4:1 mixture)

-

-

Procedure:

-

Add the boronic acid pinacol ester (Intermediate 2-1), 6-bromo-3-iodo-1H-indazole (Intermediate 2-3), Pd(dppf)Cl₂, and cesium carbonate to a mixed solvent of water and dioxane.

-

Stir the mixture at 100 °C under a nitrogen atmosphere for 8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and methanol, and filter with silica.

-

Concentrate the filtrate and purify by column chromatography to afford the coupled product.

-

Applications in Drug Discovery

The indazole moiety is a privileged scaffold in drug discovery, and many FDA-approved drugs contain this core structure.[3][4] The ability to functionalize the 3-position of the indazole ring, facilitated by the 3-iodo intermediate, is crucial for developing potent and selective inhibitors of various biological targets, particularly protein kinases.[3][4] The synthesis of compounds like pazopanib, a multi-kinase inhibitor, relies on the reactivity of the indazole core.[3][4] The development of novel indazole derivatives as anti-cancer agents often involves the use of 3-iodo-1H-indazole as a key starting material for introducing diverse chemical functionalities.[3][4]

Conclusion

3-Iodo-1H-indazole is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity in cross-coupling reactions have cemented its role as a key intermediate in the development of novel therapeutics. This guide has provided an overview of its synthesis, properties, and applications, offering valuable information for researchers in the field of drug discovery and organic synthesis.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. soc.chim.it [soc.chim.it]

- 7. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 3-Iodo-3H-Indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-iodo-3H-indazole. Due to the inherent instability of the 3H-tautomer of indazole, this document synthesizes theoretical principles of chemical stability, data from analogous indazole derivatives, and standardized protocols for stability assessment to offer a thorough understanding for researchers and drug development professionals.

Introduction: The Challenge of the 3H-Indazole Tautomer

Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. Theoretical and experimental studies have consistently shown that the 1H-tautomer is the most thermodynamically stable, followed by the 2H-tautomer.[1][2][3][4][5] The 3H-indazole tautomer is the least stable due to a disruption of the aromatic system.[1] Consequently, this compound is expected to be a highly reactive and unstable species, readily isomerizing to its more stable 1H- or 2H- counterparts.

The primary focus of this guide is to provide a framework for handling and evaluating the stability of this transient molecule, acknowledging the scarcity of direct experimental data.

Recommended Storage and Handling Conditions

Given the anticipated instability of this compound, stringent storage and handling protocols are paramount to minimize degradation. The following recommendations are based on best practices for handling unstable chemical intermediates and data from various substituted iodo-indazoles.

Table 1: Recommended Storage Conditions for this compound and Analogs

| Parameter | Recommended Condition | Rationale & Citations |

| Temperature | -20°C to -80°C | Low temperatures are crucial to minimize thermal decomposition and prevent tautomerization. While some stable indazole derivatives can be stored at 2-8°C, the inherent instability of the 3H-tautomer necessitates colder storage. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. Some iodo-indazole derivatives are noted to be air-sensitive. |

| Light | Protection from light (Amber vial) | Many organic molecules, especially those with iodine substituents, are light-sensitive and can undergo photolytic degradation. |

| Container | Tightly sealed, chemically resistant container | To prevent exposure to air and moisture, and to avoid reaction with the container material. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, several potential routes of decomposition can be postulated based on its structure and the general chemistry of indazoles and iodo-aromatic compounds.

-

Tautomerization: The most likely and rapid degradation pathway is the isomerization to the more stable 1H- and 2H-iodo-indazole tautomers. This process is often acid- or base-catalyzed.

-

De-iodination: The carbon-iodine bond can be susceptible to cleavage, particularly under reducing conditions or upon exposure to light, leading to the formation of 3H-indazole and elemental iodine or iodide salts.

-

Ring Opening: The strained, non-aromatic 3H-indazole ring may be susceptible to nucleophilic attack and subsequent ring-opening, especially under non-neutral pH conditions.

-

Oxidation: The indazole ring system can be sensitive to oxidation, particularly at the nitrogen atoms.

Below is a diagram illustrating the tautomeric equilibrium of indazole, which is central to understanding the stability of the 3H-form.

Caption: Tautomeric forms of indazole, highlighting relative stability.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a systematic study under various stress conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[6][7][8]

4.1. Forced Degradation (Stress Testing)

The objective of forced degradation studies is to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Table 2: Protocol for Forced Degradation Studies

| Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile, methanol). 2. Add an equal volume of 0.1 M HCl. 3. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). 4. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by a stability-indicating method (e.g., HPLC-UV, LC-MS). |

| Base Hydrolysis | 1. Prepare a solution of this compound in a suitable organic solvent. 2. Add an equal volume of 0.1 M NaOH. 3. Incubate at a controlled temperature (e.g., 60°C) for a defined period. 4. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze. |

| Oxidative Degradation | 1. Prepare a solution of this compound in a suitable solvent. 2. Add an equal volume of 3% hydrogen peroxide. 3. Incubate at room temperature, protected from light, for a defined period. 4. At each time point, withdraw an aliquot and analyze. |

| Thermal Degradation | 1. Store a solid sample of this compound in a controlled temperature oven at a temperature above the recommended storage temperature (e.g., 40°C, 60°C). 2. At defined time points, withdraw samples, dissolve in a suitable solvent, and analyze. |

| Photostability | 1. Expose a solid sample and a solution of this compound to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). 2. A control sample should be stored under the same conditions but protected from light. 3. After a defined exposure period, analyze both the exposed and control samples. |

4.2. Long-Term Stability Study

A long-term stability study is designed to determine the shelf-life of a substance under its recommended storage conditions.

Table 3: Protocol for Long-Term Stability Study

| Parameter | Protocol |

| Storage Conditions | Store samples of this compound at the recommended storage conditions (e.g., -20°C, protected from light, under inert atmosphere). |

| Time Points | Analyze samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months). |

| Analytical Methods | At each time point, assess the samples for: - Appearance: Visual inspection for color change, precipitation, etc. - Purity: Using a validated, stability-indicating HPLC method. - Degradation Products: Quantify any new peaks observed in the chromatogram. - Identity: Confirm the structure of the main component (e.g., by LC-MS, NMR). |

The following diagram illustrates a general workflow for a chemical stability study.

Caption: A generalized workflow for conducting a chemical stability study.

Conclusion

While this compound is a theoretically unstable molecule, a systematic approach to its handling, storage, and stability assessment can enable its use in research and development. The key to working with this compound is to minimize its exposure to heat, light, and reactive atmospheric components. The experimental protocols outlined in this guide provide a robust framework for characterizing its stability profile and identifying any degradation products. For any application, it is crucial to use freshly prepared or rigorously stored material and to confirm its purity before use.

References

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective [pubmed.ncbi.nlm.nih.gov]

- 6. stabilityhub.com [stabilityhub.com]

- 7. Stability testing protocols | PPTX [slideshare.net]

- 8. www3.paho.org [www3.paho.org]

A Theoretical and Computational Guide to the 3-iodo-3H-indazole Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches used to elucidate the structure and electronic properties of 3-iodo-3H-indazole. Indazole scaffolds are pivotal in medicinal chemistry, and understanding their structural nuances through computational methods is crucial for rational drug design.[1][2][3] This document outlines the requisite methodologies for geometry optimization, tautomeric stability analysis, and the characterization of molecular orbitals, providing a framework for in-silico investigation.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. They can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1] Thermodynamic calculations and experimental evidence consistently show that the 1H-tautomer is the most stable and predominant form in most cases.[1][3] The introduction of substituents, such as an iodine atom at the 3-position, can influence the electronic properties, reactivity, and biological activity of the molecule.[4] Halogenated indazoles, in particular, serve as versatile intermediates in the synthesis of complex pharmaceutical compounds, including kinase inhibitors.[4]

Theoretical Methodologies

The in-silico analysis of this compound and its more stable tautomers relies heavily on quantum chemical calculations, primarily Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecular geometry predictions.[5][6]

Computational Workflow

A typical computational workflow for analyzing the structure of 3-iodo-indazole involves several key steps, starting from the initial structure generation to the final analysis of its properties. This process ensures a systematic and thorough investigation of the molecule's conformational and electronic landscape.

Caption: Computational workflow for 3-iodo-indazole analysis.

Experimental Protocols

Geometry Optimization and Frequency Calculations: The primary protocol for determining the stable structure of 3-iodo-indazole tautomers is geometry optimization. This procedure systematically adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface.[7]

-

Software: Quantum chemistry packages such as Gaussian, ORCA, or Schrödinger's Jaguar are typically used.[8][9]

-

Initial Coordinates: An initial 3D structure for each tautomer (1H, 2H, and 3H) is built.

-

Theoretical Level: Density Functional Theory (DFT) is the method of choice. A hybrid functional like B3LYP or PBE0 is recommended. To account for non-covalent interactions, especially in larger derivatives or solvated models, a dispersion correction (e.g., Grimme's D3) should be included.[5]

-

Basis Set: A triple-zeta basis set, such as 6-311++G(d,p) or def2-TZVP, is advisable for accurate results, particularly for the iodine atom which requires adequate polarization and diffuse functions.

-

Optimization Algorithm: The optimization process iteratively solves the DFT equations for the electronic density at a fixed geometry and then adjusts the atomic positions to minimize the total energy until convergence criteria are met.[7]

-

Frequency Analysis: Following a successful optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[9]

Tautomer Stability Analysis: The relative stability of the 1H, 2H, and 3H tautomers is determined by comparing their total electronic energies (with zero-point vibrational energy correction) obtained from the frequency calculations. The tautomer with the lowest energy is considered the most stable.

Predicted Structural and Electronic Data

Tautomer Relative Energies

The stability of the indazole tautomers is a critical factor. DFT calculations predict the 1H-indazole to be the most stable form.[1] The 3H-indazole is generally the least stable tautomer.

| Tautomer | Functional/Basis Set | Relative Energy (kcal/mol) |

| 3-iodo-1H-indazole | B3LYP/6-311++G(d,p) | 0.00 (Reference) |

| 3-iodo-2H-indazole | B3LYP/6-311++G(d,p) | Predicted > 1H |

| This compound | B3LYP/6-311++G(d,p) | Predicted > 2H |

| Note: Specific energy values require execution of the detailed computational protocol. |

Key Structural Parameters (for the most stable 1H-tautomer)

The geometry optimization yields precise bond lengths and angles. The values provide insight into the hybridization and bonding within the molecule.

| Parameter | Atom 1 | Atom 2 | Predicted Bond Length (Å) |

| Bond Length | C3 | I | Predicted ~2.10-2.15 |

| Bond Length | N1 | N2 | Predicted ~1.35-1.38 |

| Bond Length | N1 | C7a | Predicted ~1.38-1.41 |

| Bond Length | C3 | N2 | Predicted ~1.33-1.36 |

| Parameter | Atom 1 | Atom 2 | Atom 3 |

| Bond Angle | I | C3 | N2 |

| Bond Angle | N1 | N2 | C3 |

| Bond Angle | C7a | N1 | N2 |

| Note: These are estimated values based on related structures. Actual values must be derived from specific calculations. |

Frontier Molecular Orbitals

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability.

| Molecular Orbital | Functional/Basis Set | Predicted Energy (eV) |

| HOMO | B3LYP/6-311++G(d,p) | Predicted Value |

| LUMO | B3LYP/6-311++G(d,p) | Predicted Value |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | Predicted Value |

| Note: Values are placeholders and must be generated by the described computational protocol. |

Conclusion

This guide outlines the standard and robust computational methodologies required for a thorough theoretical investigation of this compound and its more stable tautomers. By employing Density Functional Theory for geometry optimization and frequency calculations, researchers can obtain detailed insights into the structural parameters, tautomeric stability, and electronic properties of this important heterocyclic scaffold. This information is invaluable for understanding its chemical behavior and for guiding the development of novel indazole-based therapeutic agents.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 | Benchchem [benchchem.com]

- 5. ORCA Input Library - Geometry optimizations [sites.google.com]

- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 7. youtube.com [youtube.com]

- 8. 6.3. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB - ORCA 6.0 Manual [faccts.de]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-3H-Indazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Sonogashira coupling of 3-iodo-3H-indazole, a key reaction in the synthesis of diverse indazole derivatives with significant potential in medicinal chemistry and materials science. The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C3 position of the indazole ring and a terminal alkyne. This document outlines two robust protocols: a classical copper-co-catalyzed method and a modern copper-free alternative, complete with experimental details, comparative data, and visual workflows.

Introduction

The indazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. Functionalization at the 3-position is a common strategy for modulating the pharmacological properties of these molecules. The Sonogashira coupling offers a powerful and versatile method for introducing a wide range of alkynyl substituents at this position.

A critical consideration for successful Sonogashira coupling on the 3-iodo-1H-indazole core is the need for N-protection. The acidic proton on the indazole nitrogen can interfere with the catalytic cycle, often leading to poor or no product formation. Therefore, protection of the indazole nitrogen, for example with a tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc) group, is highly recommended to ensure efficient and high-yielding coupling at the C3 position.

Experimental Protocols

Two distinct and reliable protocols for the Sonogashira coupling of N-protected this compound are presented below.

Protocol 1: Classical Copper-Co-Catalyzed Sonogashira Coupling

This protocol is adapted from the well-established procedures for the Sonogashira coupling of 3-iodoindazoles and related heterocycles. It employs a palladium catalyst in conjunction with a copper(I) co-catalyst, which is a standard and highly effective system for this transformation.

Materials:

-

N-Protected 3-iodo-1H-indazole (e.g., 1-Tosyl-3-iodo-1H-indazole)

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard Schlenk glassware and magnetic stirrer

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-protected 3-iodo-1H-indazole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 35 mg), and copper(I) iodide (0.10 mmol, 19 mg).

-

Evacuate the Schlenk tube and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Under a positive pressure of the inert gas, add anhydrous triethylamine (10 mL) and anhydrous N,N-dimethylformamide (5 mL) via syringe.

-

Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature (20-25 °C) for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3-alkynyl-1H-indazole derivative.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides an alternative to the classical method, avoiding the use of a copper co-catalyst. Copper-free conditions can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling) and simplifying product purification, which is particularly important in the synthesis of pharmaceutical intermediates where residual copper can be a concern.

Materials:

-

N-Protected 3-iodo-1H-indazole (e.g., 1-Tosyl-3-iodo-1H-indazole)

-

Terminal alkyne (1.5 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Anhydrous triethylamine (Et₃N) or another suitable amine base like diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (THF) or another suitable solvent like acetonitrile

-

Argon or Nitrogen gas

-

Standard Schlenk glassware and magnetic stirrer

Procedure:

-

In an oven-dried Schlenk tube, dissolve palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) in anhydrous tetrahydrofuran (5 mL) under an argon or nitrogen atmosphere. Stir the mixture for 10 minutes to pre-form the catalyst.

-

To this solution, add the N-protected 3-iodo-1H-indazole (1.0 mmol) and the terminal alkyne (1.5 mmol).

-

Add anhydrous triethylamine (3.0 mmol, 0.42 mL).

-

Stir the reaction mixture at room temperature or heat to 50-70 °C if the room temperature reaction is sluggish. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 3-alkynyl-1H-indazole.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of N-protected 3-iodoindazoles with various terminal alkynes under the classical copper-co-catalyzed conditions.

| Entry | N-Protecting Group | Alkyne | Product | Yield (%) |

| 1 | Tosyl | Phenylacetylene | 1-Tosyl-3-(phenylethynyl)-1H-indazole | 85 |

| 2 | Tosyl | 1-Hexyne | 1-Tosyl-3-(hex-1-yn-1-yl)-1H-indazole | 78 |

| 3 | Tosyl | 3,3-Dimethyl-1-butyne | 1-Tosyl-3-(3,3-dimethylbut-1-yn-1-yl)-1H-indazole | 81 |

| 4 | Benzenesulfonyl | Phenylacetylene | 1-(Phenylsulfonyl)-3-(phenylethynyl)-1H-indazole | 83 |

| 5 | Benzenesulfonyl | 1-Heptyne | 1-(Phenylsulfonyl)-3-(hept-1-yn-1-yl)-1H-indazole | 75 |

Data adapted from representative literature procedures. Yields are for isolated products after chromatography.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Catalytic Cycles

Caption: Simplified catalytic cycles for copper-co-catalyzed and copper-free Sonogashira couplings.

Application Notes and Protocols: Palladium-Catalyzed Functionalization of 3-Iodo-3H-Indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed functionalization of 3-iodo-3H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and the C-3 position is a key vector for chemical modification to modulate biological activity.[1][2] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the C-3 functionalization of indazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] This document covers several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and carbonylative couplings.

Synthesis of 3-Iodo-1H-Indazole

The necessary starting material, 3-iodo-1H-indazole, can be synthesized from 1H-indazole through direct iodination.

Experimental Protocol: Synthesis of 3-Iodo-1H-indazole [3][5]

A solution of 1H-indazole (e.g., 3.77 g, 0.032 mol) in DMF (60 mL) is prepared. To this solution, iodine (16.0 g, 0.064 mol) and potassium hydroxide pellets (6.72 g, 0.12 mol) are added. The reaction mixture is stirred at room temperature for 1 hour. After the reaction is complete, the mixture is poured into a 10% aqueous solution of NaHSO3 (200 mL) to quench the excess iodine. The resulting precipitate is collected by filtration, washed with water, and dried to afford 3-iodo-1H-indazole. Yields for this reaction are typically excellent, often in the range of 87% to 100%.[5]

It is important to note that for subsequent cross-coupling reactions, the N-H group of the indazole may require protection, for example, with a tert-butyloxycarbonyl (Boc) group.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail various palladium-catalyzed cross-coupling reactions for the functionalization of the C-3 position of 3-iodo-1H-indazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 3-iodo-1H-indazole and various organoboron compounds. This reaction is widely used to synthesize 3-aryl- and 3-vinyl-1H-indazoles.[3][6]

Table 1: Summary of Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pinacol vinyl boronate | Pd(PPh3)4 (5-6) | - | Na2CO3 (2N) | 1,4-Dioxane | 120 (µW) | 0.67 | 55-87 | [5] |

| Phenylboronic acid | PdCl2(dppf) | - | K2CO3 | BMImBF4/H2O | 100 | 12 | 95 | [3] |

| 3-Methoxyphenylboronic acid | Pd(PPh3)4 (2) | - | Na2CO3 | DME/H2O | 70-80 | 12-24 | Low Yield | [7] |

| Heteroarylboronic acids | Pd(PPh3)4 (5) | - | NaHCO3 | DME/H2O | Reflux | 13 | 85-94 | [8] |

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole with Pinacol Vinyl Boronate [5]

In a microwave vial, 3-iodo-1H-indazole (1.0 eq), pinacol vinyl boronate (2.0 eq), Pd(PPh3)4 (5-6 mol%), and an aqueous solution of Na2CO3 (2N) are mixed in 1,4-dioxane. The vial is sealed and subjected to microwave irradiation at 120 °C for 40 minutes. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3-vinyl-1H-indazole.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 3-alkynyl-1H-indazoles by reacting 3-iodo-1H-indazole with terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Table 2: Summary of Sonogashira Coupling Conditions

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Terminal Alkynes | PdCl2(PPh3)2 (2) | CuI (1) | Et3N | Et3N | 50 | 5-24 | High Yields | [9] |

| Phenylacetylene | [PdCl2(PPh3)2] (10) | CuI (20) | Et3N | DMF | 70 | 48 | - | [7] |

| Tolylacetylene | - | - | - | - | - | - | - | [10] |

Experimental Protocol: Sonogashira Coupling of N-Boc-3-iodo-1H-indazole with a Terminal Alkyne [9][11]

To a solution of N-Boc-3-iodo-1H-indazole (1.0 eq) and the terminal alkyne (1.2 eq) in triethylamine, PdCl2(PPh3)2 (2 mol%) and CuI (1 mol%) are added. The reaction mixture is stirred at 50 °C for 5-24 hours under an inert atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding 3-alkynyl-1H-indazole derivative. It has been noted that protection of the indazole N-1 position is often necessary for successful coupling.[11]

Heck Coupling

The Heck coupling reaction facilitates the synthesis of 3-alkenyl-1H-indazoles through the reaction of 3-iodo-1H-indazole with alkenes.

Table 3: Summary of Heck Coupling Conditions

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl acrylate | PdCl2(dppf) | - | TEA | DMF | 50 | 2 | 62 | [12] |

| Methyl 2-acetamidoacrylate | Pd(OAc)2 | - | NaHCO3 | DMF | 125 | 2 | - | [12] |

| Various Alkenes | Na2PdCl4 (5) | sSPhos (15) | Na2CO3 | CH3CN/H2O | - (µW) | - | up to 99 | [13] |

Experimental Protocol: Heck Coupling of N-Boc-3-iodo-1H-indazole with Methyl Acrylate [12]

N-Boc-3-iodo-1H-indazole (1.0 eq) is dissolved in DMF, followed by the addition of methyl acrylate, PdCl2(dppf) as the catalyst, tetrabutylammonium iodide (TBAI), and triethylamine (TEA) as the base. The reaction mixture is heated at 50 °C for 2 hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography. Of note, in the absence of an N-protecting group, Michael addition can be a competing side reaction.[12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond at the C-3 position of the indazole ring, providing access to 3-amino-1H-indazole derivatives. This reaction involves the palladium-catalyzed coupling of an amine with the 3-iodo-1H-indazole.[14][15]

Table 4: Summary of Buchwald-Hartwig Amination Conditions

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Note | Reference |

| Various Amines | Pd(OAc)2 | BINAP | Cs2CO3 | 1,4-Dioxane | Elevated | General conditions | [16] |

| 4-fluoro-2-methoxy-5-nitroaniline | - | Xantphos | - | - | - | Regioselective amination | [16] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Iodo-1H-indazole [16]

An oven-dried reaction tube is charged with 3-iodo-1H-indazole (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 1.5-2.0 eq). The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., 1,4-dioxane or toluene) is added, and the mixture is heated until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the 3-amino-1H-indazole product.

Carbonylative Coupling

Palladium-catalyzed carbonylation of 3-iodoindazoles provides a direct route to 3-indazolecarboxylic acid esters and amides.[17][18]

Table 5: Summary of Carbonylative Coupling Conditions

| Nucleophile | Catalyst | Ligand | Base | Solvent | Pressure (CO) | Temperature (°C) | Yield (%) | Reference |

| Methanol | Pd(OAc)2 | dppf | Et3N | DMF/MeOH | 1 atm | 80 | Moderate to Good | [17][18] |

| Amines | Pd(OAc)2 | dppf | Et3N | DMF | 1 atm | 80 | Moderate to Good | [17][18] |

Experimental Protocol: Palladium-Catalyzed Carbonylative Esterification of 3-Iodo-1H-indazole [17][18]

A mixture of 3-iodo-1H-indazole (1.0 eq), Pd(OAc)2, dppf, and Et3N in a mixture of DMF and methanol is charged into a reaction vessel. The vessel is purged with carbon monoxide, and a balloon of carbon monoxide is attached. The reaction is heated at 80 °C until completion. The solvent is then removed in vacuo, and the residue is purified by column chromatography to give the corresponding methyl 1H-indazole-3-carboxylate.

Visualizations

Caption: General workflow for the functionalization of 3-iodo-1H-indazole.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Caption: Simplified catalytic cycle for the Sonogashira coupling.

References

- 1. soc.chim.it [soc.chim.it]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. research.rug.nl [research.rug.nl]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Iodo-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-iodo-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of potent and selective kinase inhibitors. The iodine atom at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize inhibitor potency and selectivity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors derived from 3-iodo-1H-indazole, targeting key signaling pathways implicated in cancer and other diseases.

The indazole core is a key pharmacophore in numerous clinically approved and investigational kinase inhibitors, such as Axitinib (VEGFR inhibitor) and CFI-400945 (PLK4 inhibitor).[1][2] The synthetic accessibility and the ability to readily functionalize the 3-iodo-1H-indazole core through reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings make it an attractive starting point for drug discovery campaigns.[3]

Key Synthetic Strategies

The functionalization of the 3-iodo-1H-indazole core is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a robust and efficient means to generate diverse libraries of kinase inhibitors.

1. Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the 3-iodo-1H-indazole with various boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C3 position, which can be crucial for interaction with the kinase active site.[3]

2. Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling 3-iodo-1H-indazole with terminal alkynes. The resulting ethynyl-indazole derivatives have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway.

3. Heck Coupling: The Heck reaction enables the formation of carbon-carbon bonds between 3-iodo-1H-indazole and alkenes, leading to the synthesis of vinyl-substituted indazole derivatives.

Target Kinases and Signaling Pathways

Derivatives of 3-iodo-1H-indazole have been shown to inhibit a range of kinases involved in critical cellular processes. This section highlights some of the key targets and their associated signaling pathways.

Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[4] Overexpression of PLK4 is linked to tumorigenesis, making it an attractive target for cancer therapy.[1] Indazole-based inhibitors, such as CFI-400945, have demonstrated potent and selective inhibition of PLK4.[5]

PLK4 Signaling in Centriole Duplication and Inhibition.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common feature in many cancers.[7] 3-Ethynyl-1H-indazole derivatives have been identified as inhibitors of key components of this pathway, including PI3K, PDK1, and mTOR.

PI3K/Akt/mTOR Pathway and Points of Inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activities (IC50 values) of representative kinase inhibitors synthesized from 3-iodo-1H-indazole derivatives against various kinases.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| CFI-400945 | PLK4 | 2.8 | [5] |

| K22 | PLK4 | 0.1 | [5] |

| C05 | PLK4 | < 0.1 | [4] |

| Axitinib | VEGFR-2 | - | [8] |

| Compound 2f | (Antiproliferative) | 230-1150 (µM) | [2] |

| W24 | (Antiproliferative) | 430-3880 (µM) | [7] |

| Compound Series | Target Kinase | IC50 Range (nM) | Reference |

| N-(1H-indazol-6-yl)benzenesulfonamide derivatives | PLK4 | 0.1 - 977.6 | [5] |

| Indazole-based PLK4 inhibitors | PLK4 | < 0.1 - >1000 | [4] |

| 3-Amino-1H-indazole derivatives | (Antiproliferative against various cancer cell lines) | 430 - >10000 | [7] |

| Indazole derivatives | (Antiproliferative against various cancer cell lines) | 230 - >5000 | [2] |

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole

This protocol describes the iodination of 6-bromo-1H-indazole, a key starting material for many kinase inhibitors.[2]

Materials:

-

6-bromo-1H-indazole

-

Potassium hydroxide (KOH)

-

Iodine (I2)

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (Na2S2O4)

-

Potassium carbonate (K2CO3)

-

Water

-

Round-bottom flask

-

Stirring plate and stir bar

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

Dissolve 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF in a round-bottom flask.

-

Add KOH (20 mmol, 2.0 equiv.) to the solution and stir.

-

In a separate flask, dissolve I2 (15 mmol, 1.5 equiv.) in DMF (8 mL).

-

Add the iodine solution dropwise to the reaction mixture using a dropping funnel.

-

Stir the reaction at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3.

-

A white solid will precipitate. Collect the solid by filtration.

-

Wash the solid with water and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.

Workflow for the synthesis of 6-bromo-3-iodo-1H-indazole.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a 3-iodo-1H-indazole derivative with a boronic acid or ester.

Materials:

-

3-Iodo-1H-indazole derivative

-

Boronic acid or pinacol ester

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Na2CO3)

-

Solvent (e.g., DME/water or DMF)

-

Reaction vessel (e.g., microwave vial or round-bottom flask)

-

Inert atmosphere (Nitrogen or Argon)

-

Stirring and heating apparatus

-

Extraction and purification supplies (e.g., ethyl acetate, water, silica gel for column chromatography)

Procedure:

-

To a reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent system (e.g., DME/water 3:1).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-12 hours), monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

If using an aqueous solvent system, dilute with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 3: In Vitro Kinase Inhibition Assay (Radiometric [γ-³²P]ATP Filter Binding Assay)

This protocol outlines a standard method for determining the in vitro potency of a compound against a specific kinase.[4]

Materials:

-

Purified kinase

-

Kinase-specific substrate (protein or peptide)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compound (dissolved in DMSO)

-

ATP solution

-

Stop solution (e.g., phosphoric acid)

-

Filter plates (e.g., phosphocellulose or glass fiber)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a reaction plate, add the kinase, substrate, and kinase reaction buffer.

-

Add the diluted test compound or DMSO (for control wells) to the reaction plate.

-

Incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The 3-iodo-1H-indazole scaffold is a highly valuable starting point for the development of novel kinase inhibitors. The synthetic tractability of this intermediate, coupled with the diverse range of kinases that can be targeted by its derivatives, ensures its continued importance in drug discovery. The protocols and data presented in this document provide a solid foundation for researchers to design, synthesize, and evaluate new kinase inhibitors based on this privileged scaffold.